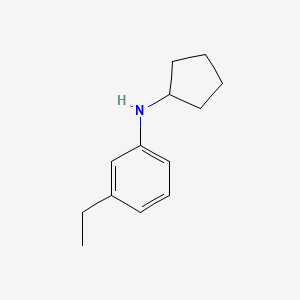

N-cyclopentyl-3-ethylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-cyclopentyl-3-ethylaniline |

InChI |

InChI=1S/C13H19N/c1-2-11-6-5-9-13(10-11)14-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8H2,1H3 |

InChI Key |

GGQHHBLMGKLZBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2CCCC2 |

Origin of Product |

United States |

Iii. Reaction Mechanisms and Pathways

Mechanistic Investigations of C-N Bond Forming Reactions

The formation of the C-N bond in N-cyclopentyl-3-ethylaniline, which connects the cyclopentyl group to the nitrogen atom of 3-ethylaniline (B1664132), is a key synthetic transformation. This process is a subtype of N-alkylation of amines. Various methods have been developed for this purpose, each with its own distinct mechanism. nih.govsemanticscholar.orgacs.org A prevalent and atom-economical approach is the "hydrogen borrowing" or "auto-transfer hydrogen" methodology, where an alcohol (cyclopentanol) is used as the alkylating agent. researchgate.nettsijournals.com This process, often catalyzed by transition metals, involves the temporary oxidation of the alcohol to a carbonyl compound (cyclopentanone), which then reacts with the amine.

Another significant strategy involves the coupling of an amine with an appropriate alkyl partner, a reaction that has been extensively developed over the past few decades. galchimia.com These reactions provide a direct and versatile route to N-alkylated anilines.

Nucleophilic addition is a cornerstone of C-N bond formation, particularly in the context of reductive amination. masterorganicchemistry.comwikipedia.org This process typically involves the reaction of an amine (3-ethylaniline) with a carbonyl compound (cyclopentanone). The mechanism is initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. libretexts.orgyoutube.com

This attack forms a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org The reaction is generally favored under mildly acidic conditions (pH 4-5), which protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon without fully protonating the amine nucleophile. youtube.com The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form an imine (or an iminium ion under acidic conditions). masterorganicchemistry.comlibretexts.orglibretexts.org The formation of this C=N double bond is a critical step in the pathway. nih.gov The resulting imine is then reduced in a subsequent step to yield the final secondary amine, this compound.

Table 1: Key Steps in Nucleophilic Addition Mechanism for Reductive Amination

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of 3-ethylaniline on cyclopentanone (B42830). | Carbinolamine |

| 2 | Proton transfer and dehydration. | Imine/Iminium Ion |

| 3 | Reduction of the C=N double bond. | This compound |

This table outlines the sequential steps involved in the formation of this compound via a nucleophilic addition-elimination-reduction pathway, commonly known as reductive amination.

Transition metal catalysis, particularly with palladium, offers a powerful alternative for forming the C-N bond in this compound. galchimia.comnih.gov The most prominent example is the Buchwald-Hartwig amination, which couples an amine with an aryl or alkyl halide (or pseudohalide). tcichemicals.com The catalytic cycle for this reaction is defined by two key steps: oxidative addition and reductive elimination. uwindsor.cacsbsju.edu

The cycle begins with a low-valent transition metal complex, typically Pd(0), which undergoes oxidative addition with a cyclopentyl halide (e.g., cyclopentyl bromide). uwindsor.caelsevierpure.comacs.org In this step, the metal center is oxidized (from Pd(0) to Pd(II)) as it inserts into the carbon-halogen bond, forming an organometallic complex. Following this, the amine (3-ethylaniline) coordinates to the metal center and, after deprotonation by a base, forms a palladium-amido complex.

The final step is reductive elimination , where the C-N bond is formed, and the desired product, this compound, is released from the metal center. uwindsor.ca This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. elsevierpure.com The choice of ligands on the metal catalyst is crucial for modulating its reactivity and stabilizing the intermediates throughout the cycle. researchgate.net

Table 2: Fundamental Steps in a Palladium-Catalyzed C-N Coupling Cycle

| Step | Reactants at Metal Center | Metal Oxidation State Change | Process |

| Oxidative Addition | Cyclopentyl Halide | Pd(0) → Pd(II) | The palladium catalyst inserts into the carbon-halogen bond of the cyclopentyl halide. |

| Amine Coordination & Deprotonation | 3-Ethylaniline | No Change | The aniline (B41778) coordinates to the Pd(II) center, followed by base-mediated deprotonation to form a palladium amido complex. |

| Reductive Elimination | Cyclopentyl and Amido Ligands | Pd(II) → Pd(0) | The C-N bond is formed, releasing this compound and regenerating the Pd(0) catalyst. |

This table illustrates the core mechanistic events in the synthesis of this compound via a transition metal-catalyzed cross-coupling reaction.

While nucleophilic addition and transition metal catalysis are common, C-N bond formation can also proceed through pathways involving cationic or radical intermediates. mdpi.comresearchgate.net For instance, the N-alkylation of anilines can sometimes involve the formation of a carbocation from the alkylating agent, which is then attacked by the amine. researchgate.net

More recently, radical-based strategies have gained attention for their unique reactivity under mild conditions, often initiated by photoredox or electrochemical methods. researchgate.netrsc.org In a hypothetical radical pathway to this compound, a cyclopentyl radical could be generated from a suitable precursor. This radical could then be trapped by 3-ethylaniline or a related nitrogen-centered radical in a C-N bond-forming step. mdpi.commanchester.ac.uk These radical-mediated aminations can proceed through various mechanisms, including N-centered radical addition to olefins or cross-coupling between carbon- and nitrogen-centered radicals. researchgate.netrsc.org The involvement of such high-energy intermediates opens up alternative synthetic routes that may be complementary to more traditional ionic pathways.

Imine Chemistry and Tautomerism in Amine Synthesis

Imine chemistry is central to the synthesis of this compound via reductive amination. masterorganicchemistry.comwikipedia.org An imine is a compound containing a carbon-nitrogen double bond, formed from the condensation of a primary amine with an aldehyde or ketone. nih.govnih.govrsc.org

In the synthesis of this compound, the imine formed from 3-ethylaniline and cyclopentanone exists in equilibrium with its tautomer, an enamine. thieme.dewikipedia.orgacs.org Tautomerism is the relocation of a proton, and in this case, it involves the migration of a proton from the carbon alpha to the C=N bond to the nitrogen atom, resulting in a C=C double bond adjacent to the amino group. thieme.dewikipedia.org

Imine Tautomer: Features a C=N double bond.

Enamine Tautomer: Features a C=C double bond and a C-N single bond. wikipedia.org

While the imine is typically the more stable and predominant tautomer in the reaction of ketones with anilines, the enamine form can also be present and participate in reactions. thieme.dersc.org The subsequent reduction step, using a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), targets the electrophilic carbon of the protonated imine (the iminium ion). masterorganicchemistry.com This reduction of the C=N double bond is what ultimately furnishes the final N-alkylated aniline product. youtube.com

Stereo- and Regioselectivity in Synthetic Transformations

Stereo- and regioselectivity are critical concepts in controlling the outcome of chemical reactions. In the synthesis of this compound, these factors manifest in different ways.

Regioselectivity refers to the preference for bond formation at one position over another. In the context of N-alkylation of 3-ethylaniline, the reaction is highly regioselective for the nitrogen atom. There is generally no competing C-alkylation on the aromatic ring under typical amination conditions. When considering reactions involving the aniline ring itself, the pre-existing ethyl and amino groups direct further substitution. The amino group is a strong ortho-, para-director, while the ethyl group is a weaker ortho-, para-director.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. For the specific product this compound, there are no stereocenters on the cyclopentyl ring or the ethyl group, so stereoselectivity in its direct formation is not a factor. However, if substituted derivatives of cyclopentanone were used as starting materials, the reduction of the intermediate imine could potentially create new stereocenters. The approach of the hydride reducing agent to the imine double bond (from either face) would determine the stereochemical outcome, and this can sometimes be influenced by the steric bulk of the substituents. thieme.de

Iv. Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-cyclopentyl-3-ethylaniline is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, following the n+1 rule.

Aromatic Protons: The four protons on the benzene (B151609) ring will appear in the downfield region (typically δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns will depend on their position relative to the ethyl and N-cyclopentylamino substituents.

N-H Proton: A broad singlet corresponding to the amine proton is expected. Its chemical shift can vary depending on solvent and concentration.

Cyclopentyl Protons: The methine proton (CH attached to nitrogen) will be deshielded by the adjacent nitrogen atom. The remaining methylene (B1212753) protons of the cyclopentyl ring will likely appear as complex multiplets.

Ethyl Protons: The ethyl group will show a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitrogen (C-N) will be significantly shifted downfield.

Cyclopentyl Carbons: Signals for the five carbons of the cyclopentyl ring will appear in the aliphatic region. The methine carbon attached to the nitrogen will be the most downfield of this group.

Ethyl Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group will be present.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.2 | 112 - 130 |

| Aromatic C-N | - | 147 - 150 |

| Aromatic C-C₂H₅ | - | 144 - 146 |

| N-H | Variable (broad s) | - |

| Cyclopentyl CH-N | 3.6 - 4.0 | 55 - 60 |

| Cyclopentyl CH₂ | 1.4 - 2.0 | 23 - 34 |

| Ethyl CH₂ | ~2.6 (q) | 28 - 30 |

Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

For this compound (C₁₃H₁₉N), the molecular ion peak [M]⁺ would be observed in the mass spectrum. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of its elemental formula.

Calculated Exact Mass: 189.15175

Common Fragmentation Patterns: The molecular ion can undergo fragmentation, yielding characteristic daughter ions. Expected fragmentation pathways for this compound include:

Loss of the cyclopentyl group.

Loss of an ethyl radical from the aromatic ring.

Alpha-cleavage adjacent to the nitrogen atom.

Fragmentation of the cyclopentyl ring.

The fragmentation pattern provides a fingerprint that helps to confirm the structure of the molecule. For instance, the mass spectrum of the related compound 3-ethylaniline (B1664132) shows a prominent molecular ion peak and fragments corresponding to the loss of a methyl group. nist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 189 | [M]⁺ (Molecular Ion) |

| 174 | [M - CH₃]⁺ |

| 160 | [M - C₂H₅]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

N-H Stretch: A moderate to weak absorption band is expected in the range of 3300-3500 cm⁻¹ for the secondary amine N-H bond.

C-H Stretches: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretching bands (from the cyclopentyl and ethyl groups) appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations will produce one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

C-H Bends: Out-of-plane bending vibrations for the substituted benzene ring will appear in the 690-900 cm⁻¹ region, and their pattern can help confirm the 1,3- (meta) substitution pattern.

The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 3-ethylaniline, which shows characteristic peaks for the amine and substituted aromatic ring that would be analogous to those in this compound. nist.gov

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov If this compound can be prepared as a single crystal of sufficient quality, single-crystal XRD analysis can provide precise measurements of bond lengths, bond angles, and torsion angles.

This technique would also reveal the conformation of the cyclopentyl ring and its orientation relative to the aniline (B41778) moiety. Furthermore, crystallographic analysis elucidates the packing of molecules in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding involving the amine N-H group. nih.gov While many pharmaceutical compounds are studied as various crystalline forms, obtaining a suitable crystal is often a rate-limiting step. google.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov For this compound, XPS would be used to confirm the presence of carbon and nitrogen and to analyze their chemical environments.

C 1s Spectrum: The high-resolution C 1s spectrum would be deconvoluted into multiple peaks representing the different types of carbon atoms: aromatic C=C, aliphatic C-C, C-N, and C-H bonds.

N 1s Spectrum: The high-resolution N 1s spectrum would show a primary peak corresponding to the amine nitrogen. The binding energy of this peak provides information about the chemical state of the nitrogen atom. nih.gov

XPS is particularly useful for analyzing thin films or modified surfaces containing the compound. mdpi.com

Predicted XPS Binding Energies for this compound

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-N | ~286.0 |

Other Advanced Spectroscopic Methods (e.g., UV-Vis, Fluorimetry, ICP-AES for catalysts)

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is useful for analyzing compounds with chromophores, such as the aromatic ring in this compound. The aniline chromophore is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of the maximum absorption (λmax) can be influenced by the substituents on the ring and the nitrogen atom, as well as the solvent. mu-varna.bg

Fluorimetry: Fluorescence spectroscopy (fluorimetry) measures the fluorescence emission from a sample after it has absorbed light. While not all molecules fluoresce, many aromatic compounds do. If this compound is fluorescent, this technique could be used for highly sensitive quantitative analysis.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): ICP-AES is a technique for elemental analysis that is primarily used to determine the concentration of metals. grafiati.com It is not a standard method for characterizing a purely organic molecule like this compound. However, it would be an essential technique for quantifying trace metal impurities if the compound were synthesized using a metal catalyst or if it were used to form an organometallic complex. researchgate.netresearchgate.net

Chromatographic Purification and Analysis Techniques (e.g., Column Chromatography, GC)

Chromatographic methods are essential for both the purification and the purity assessment of chemical compounds.

Column Chromatography: This is a primary technique for purifying organic compounds. This compound would be separated from reaction byproducts and starting materials by passing the crude mixture through a column packed with a stationary phase (e.g., silica (B1680970) gel) and eluting with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). researchgate.net Fractions would be collected and analyzed to isolate the pure product.

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds. epa.gov A sample of this compound would be vaporized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate). The purity of the sample is determined by the relative area of the peak corresponding to the compound in the resulting chromatogram. The NIST WebBook provides retention index data for the related compound 3-ethylaniline, which is a measure used in GC. nist.govnist.gov

V. Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. nih.govscispace.com This method is widely used to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics for compounds like N-cyclopentyl-3-ethylaniline. researchgate.net DFT calculations for substituted anilines have been successfully used to explore molecular structure, electronic properties, and reaction mechanisms. nih.gov The theory's balance of computational cost and accuracy makes it an ideal choice for investigating the nuanced effects of the cyclopentyl and ethyl substituents on the aniline (B41778) core.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.infowikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. irjweb.com A small gap typically indicates high chemical reactivity and low kinetic stability. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating character of the amino group. The LUMO is anticipated to be distributed over the aromatic ring's π* system. The electron-donating nature of the N-cyclopentyl and 3-ethyl groups would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted aniline and increasing its reactivity toward electrophiles.

While specific DFT calculations for this compound are not available in the cited literature, data from related aniline derivatives illustrate these concepts. The table below presents hypothetical, yet representative, frontier orbital energies based on calculations for similar compounds.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aniline (Illustrative) | -5.65 | -0.45 | 5.20 |

| This compound (Expected) | -5.40 | -0.35 | 5.05 |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org This approach provides quantitative insight into bonding, hybridization, and delocalization effects, such as hyperconjugation. wisc.edu

An NBO analysis of this compound would elucidate several key features:

Hybridization: It would determine the specific spx hybridization of the nitrogen atom and the carbon atoms in the aromatic ring, cyclopentyl, and ethyl groups.

Charge Distribution: The analysis would calculate the natural population analysis (NPA) charges on each atom, quantifying the electron-donating effect of the substituents. The nitrogen atom is expected to carry a partial negative charge, while the attached hydrogen and carbon atoms would be partially positive.

Delocalization and Hyperconjugation: A crucial aspect of NBO analysis is the examination of donor-acceptor interactions. uni-muenchen.de The analysis would quantify the stabilization energy (E(2)) associated with the delocalization of the nitrogen atom's lone pair (a donor NBO) into the π* antibonding orbitals of the phenyl ring (acceptor NBOs). This interaction is fundamental to the activating, ortho-, para-directing nature of the amino group in electrophilic aromatic substitution.

The following table provides an illustrative example of the type of data an NBO analysis would yield for a key interaction in an aniline-like molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (Cortho-Cmeta) | ~40-50 | Lone Pair -> π* Delocalization |

| σ (C-H) | σ* (C-C) | ~2-5 | σ -> σ* Hyperconjugation |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). pitt.edu A bond path, a line of maximum electron density linking two atomic nuclei, and a corresponding bond critical point (BCP) where the density is at a minimum along this path, are indicators of a bonding interaction. uni-muenchen.de

The properties of the electron density at the BCP, such as the density value itself (ρb) and its Laplacian (∇²ρb), characterize the nature of the bond. nih.gov

A negative value of ∇²ρb indicates a shared-shell interaction, characteristic of covalent bonds.

A positive value of ∇²ρb indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals interactions. nih.gov

For this compound, a QTAIM analysis would be used to characterize every bond, including the C-N bond between the cyclopentyl group and the nitrogen, the N-Caryl bond, and the C-C bonds within the aromatic ring. The analysis would likely show that the N-Caryl bond possesses significant covalent character, evidenced by a negative Laplacian, but with a degree of polar character due to the difference in electronegativity between nitrogen and carbon.

Simulation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the simulation of reaction pathways and the identification of key structures like intermediates and transition states. acs.org A transition state is the highest energy point along the lowest energy path from reactants to products and represents the energetic barrier that must be overcome for the reaction to occur. nih.gov

For this compound, a common reaction to simulate would be electrophilic aromatic substitution. chemtube3d.com Using DFT, one could model the reaction of the aniline with an electrophile (e.g., NO₂⁺ for nitration). The simulation would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials (aniline derivative and electrophile) and the final products.

Identifying Intermediates: Finding the structure of the Wheland intermediate (also known as an arenium ion), where the electrophile has added to the ring, temporarily breaking aromaticity.

Finding the Transition State (TS): Locating the high-energy transition state structure that connects the reactants to the intermediate. Vibrational frequency calculations are used to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key determinant of the reaction rate.

Prediction of Selectivity (Chemo-, Regio-, and Stereoselectivity)

When a reaction can yield multiple products, computational modeling can predict the selectivity by comparing the activation energies of the competing pathways. rsc.orgsemanticscholar.org The pathway with the lowest activation energy will be kinetically favored, leading to the major product. nih.gov

In the case of electrophilic aromatic substitution on this compound, the primary question is one of regioselectivity . The powerful electron-donating N-cyclopentylamino group is strongly ortho- and para-directing. The ethyl group at the meta-position is a weak activator and also ortho-, para-directing. The directing effects are therefore combined:

Positions ortho to the amino group (C2, C6): Strongly activated.

Position para to the amino group (C4): Strongly activated.

Position ortho to the ethyl group (C2, C4): Weakly activated.

Position para to the ethyl group (C6): Weakly activated.

The most likely positions for electrophilic attack are C2, C4, and C6. DFT calculations would be performed to find the transition state for the attack at each of these positions. By comparing the calculated activation energies (ΔG‡), a prediction of the product distribution can be made. The site leading to the most stable transition state (lowest energy barrier) will correspond to the major regioisomer. Steric hindrance from the bulky cyclopentyl group would likely disfavor attack at the C2 position, suggesting that the C4 and C6 positions would be the most probable sites of substitution.

Structure-Reactivity Relationship Studies

Structure-reactivity relationships describe how changes in a molecule's structure affect its chemical reactivity. acs.orgrsc.org Computational studies are exceptionally well-suited for this purpose, as they allow for systematic in silico modifications to a molecule's structure and the subsequent calculation of properties that correlate with reactivity. nih.gov

For this compound, a computational study could explore relationships by:

Varying the N-Alkyl Group: Replacing the cyclopentyl group with other alkyl groups (e.g., methyl, isopropyl, cyclohexyl) and calculating the effect on the HOMO energy and the natural charge on the nitrogen atom. This would quantify how the size and electron-donating ability of the alkyl group modulate the nucleophilicity of the aromatic ring.

Varying the Ring Substituent: Changing the ethyl group at the 3-position to other groups (e.g., methyl, propyl, methoxy) or moving it to a different position. The resulting changes in the HOMO-LUMO gap and the calculated activation energies for a model reaction would establish a quantitative structure-reactivity relationship.

These studies provide fundamental insights into how substituent effects tune the electronic properties and reactivity of the aniline core, guiding the rational design of molecules with specific chemical behaviors. nih.gov

Due to the highly specific nature of the requested information on "this compound" and the current lack of publicly available, detailed theoretical and computational studies on this particular compound, a comprehensive article that strictly adheres to the provided outline with specific data tables and in-depth research findings cannot be generated at this time.

Extensive searches for scholarly articles and computational chemistry data specific to this compound did not yield the required information for the following sections:

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Chemical Behavior:No specific QSAR or QSPR studies featuring this compound as part of the training or test set were identified. Such studies are highly dependent on the availability of experimental data for a series of related compounds, which appears to be limited for this specific molecule.

Therefore, the generation of the requested article is not possible without the underlying scientific data.

Vi. Chemical Functionalization and Derivatization Strategies

Post-Synthetic Modifications of the Amine Functionality

The secondary amine is a key functional group, serving as a versatile handle for a variety of chemical transformations. Post-synthetic modifications at the nitrogen atom are crucial for creating new derivatives with altered electronic and steric properties.

N-dealkylation, the cleavage of the C-N bond, is a significant transformation that can yield the corresponding primary or secondary amine, which can then be subjected to further derivatization. This process is vital in the synthesis of pharmaceuticals and other fine chemicals, often serving as a necessary step to introduce new functional groups mdpi.comresearchgate.net. For N-cyclopentyl-3-ethylaniline, the removal of the cyclopentyl group would yield 3-ethylaniline (B1664132).

This transformation is frequently a key step in the semi-synthesis of various compounds, where a naturally occurring tertiary amine is demethylated and subsequently re-alkylated to produce a range of derivatives mdpi.com. While metabolic N-dealkylation is a known biological process often catalyzed by enzymes like cytochrome P450, chemical methods are widely employed in synthetic chemistry rsc.orgnih.govnih.gov.

Following the N-dealkylation to produce 3-ethylaniline, re-alkylation can be performed to introduce a variety of new alkyl or functionalized groups at the nitrogen position. This two-step sequence provides a powerful route to diversify the molecular structure.

Table 1: Representative N-Dealkylation and Re-alkylation Strategies

| Transformation | Typical Reagents & Conditions | Product from this compound |

|---|---|---|

| N-Decyclopentylation | Strong acids, Oxidative methods, Catalytic hydrogenation | 3-Ethylaniline |

| Re-alkylation (N-methylation) | CH₃I, K₂CO₃ in Acetone | N-methyl-3-ethylaniline |

| Re-alkylation (N-benzylation) | Benzyl bromide, NaH in DMF | N-benzyl-3-ethylaniline |

The secondary amine of this compound can readily react with acylating agents to form amides. This is a common and robust reaction in organic synthesis. The conversion to an amide significantly alters the electronic properties of the nitrogen atom, removing its basicity and converting it into a neutral, planar group. This transformation is typically achieved by reacting the amine with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent d-nb.infoorganic-chemistry.org. A variety of methods exist for this transformation, including those mediated by reagents like TiCl₄ or those that proceed through in situ generation of activating agents d-nb.infonih.gov.

Beyond simple amides, the amine functionality can be converted into other important functional groups such as sulfonamides (by reaction with sulfonyl chlorides), ureas (with isocyanates), and carbamates (with chloroformates). These modifications are foundational in medicinal chemistry for modulating a molecule's properties.

Table 2: Amide and Functional Group Formation Reactions

| Functional Group | Reagent | General Product Structure |

|---|---|---|

| Amide | Acetyl chloride | N-acetyl-N-cyclopentyl-3-ethylaniline |

| Amide | Benzoic acid / DCC | N-benzoyl-N-cyclopentyl-3-ethylaniline |

| Sulfonamide | p-Toluenesulfonyl chloride | N-cyclopentyl-N-(p-tosyl)-3-ethylaniline |

The conversion of the secondary amine in this compound to a tertiary amine can be accomplished through N-methylation. This reaction introduces a methyl group onto the nitrogen atom, creating N-cyclopentyl-N-methyl-3-ethylaniline. The addition of the methyl group increases the steric bulk around the nitrogen and can subtly modify its basicity.

Various methods are available for the N-methylation of amines. Classical methods involve the use of methylating agents like methyl iodide. More modern and sustainable approaches utilize methanol (B129727) as the methylating agent through "borrowing hydrogen" or "hydrogen autotransfer" mechanisms, often catalyzed by ruthenium or iridium complexes nih.govrsc.orgresearchgate.net. These catalytic systems are atom-efficient, producing water as the only byproduct nih.gov.

Table 3: N-Methylation of this compound

| Method | Reagents and Catalyst | Product |

|---|---|---|

| Classical Alkylation | Methyl iodide (CH₃I), Base (e.g., K₂CO₃) | N-cyclopentyl-N-methyl-3-ethylaniline |

| Borrowing Hydrogen | Methanol (CH₃OH), Ru or Mn catalyst | N-cyclopentyl-N-methyl-3-ethylaniline |

Functionalization of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying arenes wikipedia.org. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the N-cyclopentylamino group and the ethyl group.

The N-cyclopentylamino group is a powerful activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance chemistrysteps.com. This donation stabilizes the cationic intermediate (the arenium ion) formed during the attack of the electrophile, particularly when the attack occurs at the ortho and para positions wikipedia.org. The ethyl group is a weak activating group and also an ortho, para-director.

In this compound, the directing effects of the two groups must be considered:

N-cyclopentylamino group (at C1): Strongly directs to positions 2, 4, and 6.

Ethyl group (at C3): Weakly directs to positions 2, 4, and 6.

Both groups reinforce substitution at the 2, 4, and 6 positions. Therefore, electrophilic attack will be strongly favored at these sites.

Position 4 (para to the amine): This position is sterically accessible and electronically activated by both groups. It is expected to be a major site of substitution.

Position 6 (ortho to the amine): This position is also highly activated but may experience some steric hindrance from the adjacent N-cyclopentyl group.

Position 2 (ortho to the amine, meta to the ethyl): This position is activated by the amine but might be the most sterically hindered due to the proximity of both substituents.

The final product distribution will be a mixture, with the para-substituted product (at position 4) often being the major isomer, though the precise ratio depends on the specific electrophile and reaction conditions.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-N-cyclopentyl-3-ethylaniline |

| Halogenation | Br⁺ | 4-Bromo-N-cyclopentyl-3-ethylaniline and 6-Bromo-N-cyclopentyl-3-ethylaniline |

| Friedel-Crafts Acylation | R-C=O⁺ | 4-Acyl-N-cyclopentyl-3-ethylaniline |

Cyclopentyl Ring Transformations

While the amine and aromatic ring are the most common sites for functionalization, the cyclopentyl ring also presents opportunities for modification, albeit through reactions that are typically more challenging to control. Transformations on a saturated carbocyclic ring often involve radical-based mechanisms or ring-expansion strategies.

One potential strategy involves the generation of a radical on the cyclopentyl ring, followed by functionalization (e.g., halogenation). However, such reactions on an unsubstituted ring can lack regioselectivity.

A more synthetically useful approach involves ring expansion. For instance, the cyclopentyl ring could potentially be expanded to a cyclohexyl ring. Such transformations are known in other systems, for example, the reaction of a cyclopentanone (B42830) derivative to form a cyclohexanone, or the expansion of a cyclopentanol (B49286) ring via a thermal rearrangement reaction wikipedia.org. While direct transformation of the cyclopentyl group on this compound would require a multi-step sequence (e.g., oxidation to a ketone followed by rearrangement), it represents a pathway to novel structural scaffolds.

Table 5: Conceptual Cyclopentyl Ring Transformations

| Transformation Type | Conceptual Reaction Sequence | Potential Product Class |

|---|---|---|

| Ring Expansion | 1. Oxidation of cyclopentyl ring to cyclopentanone derivative. 2. Reaction with diazomethane (B1218177) or similar reagent. | N-(3-ethylphenyl)-N-(cyclohexanonyl)aniline derivatives |

Vii. Catalytic Applications and Their Underlying Chemical Principles

Role of N-Cyclopentyl-3-Ethylaniline and Analogues as Ligands or Reagents in Catalysis

While this compound itself is typically the target product of catalytic reactions rather than a ligand, its structural motifs—the secondary N-alkyl group and the substituted aniline (B41778) ring—are crucial in the design of related molecules that do serve as ligands or reagents. N-aryl and N-alkyl amines are foundational components of more complex ligand architectures that coordinate with transition metals like ruthenium, nickel, and iridium to form active catalysts.

For instance, phosphino-amine (PN) ligands, which incorporate an N-alkyl or N-aryl group, are used to moderate the reactivity of metal centers in catalytic processes. The nitrogen atom in these ligands can coordinate with the metal, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity. In ruthenium-catalyzed reactions, the design of N-heterocyclic carbene (NHC) ligands, which can be derived from aniline analogues, has been shown to be critical for achieving high yields in N-alkylation processes. researchgate.net The electronic nature of the aniline derivative (whether it has electron-donating or electron-withdrawing groups) can impact the catalytic efficiency. scispace.com

Furthermore, in some catalytic cycles, an aniline derivative acts as a nucleophilic reagent that attacks an intermediate species. In palladium-catalyzed C-N bond formation, for example, an aniline attacks an electrophilic metal center. The structure of the aniline, including the presence of substituents like the ethyl group in 3-ethylaniline (B1664132), can affect the reaction rate and outcome.

Heterogeneous and Homogeneous Catalytic Systems in N-Functionalization

The N-alkylation of anilines to produce compounds like this compound can be achieved through both homogeneous and heterogeneous catalysis, primarily via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This atom-economical process involves the catalyst temporarily "borrowing" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. The carbonyl intermediate then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the borrowed hydrogen, regenerating the catalyst and producing water as the sole byproduct. rsc.orgrsc.org

Homogeneous Catalysis: In homogeneous systems, the catalyst is dissolved in the reaction medium along with the reactants. These systems often exhibit high activity and selectivity due to well-defined active sites. Transition metal complexes of ruthenium, iridium, and rhodium are commonly employed. acs.orgacs.org For example, ruthenium complexes with specific phosphine (B1218219) ligands have been shown to be highly effective for the N-alkylation of anilines with a wide range of alcohols. researchgate.netrsc.orgrsc.org Iron complexes have also been developed as a lower-cost alternative for these transformations. acs.org A key advantage of homogeneous catalysts is the ability to tune their electronic and steric properties by modifying the ligands, allowing for precise control over the reaction. scispace.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. Their primary advantage is the ease of separation from the product mixture, which allows for catalyst recycling and simplifies product purification—a key principle of green chemistry. yale.edu Nickel nanoparticles supported on materials like alumina (B75360) (Ni/θ-Al₂O₃) have proven to be effective and reusable heterogeneous catalysts for the N-alkylation of various anilines with both aromatic and aliphatic alcohols. acs.orgresearchgate.netacs.org These solid-supported catalysts can operate without additives and under relatively mild conditions. acs.org The active sites in these systems are often proposed to be at the interface between the metal nanoparticle and the support material. acs.org

Comparison of Catalytic Systems for N-Alkylation of Anilines

| Catalyst Type | Catalyst Example | Amine Substrate | Alcohol Substrate | Key Advantages | Reference |

|---|---|---|---|---|---|

| Homogeneous | [RuCl₂(p-cymene)]₂ with PN ligand | Aniline | Benzyl Alcohol | High activity and selectivity, tunable ligand structure. | scispace.com |

| Homogeneous | (Cyclopentadienone)iron Tricarbonyl | Aniline | Cyclopentanol (B49286) | Uses earth-abundant, inexpensive iron. acs.org | |

| Homogeneous | Nickel(II)–NNO Pincer Complex | Aromatic Amines | Primary Alcohols | Broad substrate scope with excellent yields. acs.org | acs.org |

| Heterogeneous | Ni/θ-Al₂O₃ | Aniline | Benzyl Alcohol | Reusable, additive-free, easy separation. acs.org | acs.org |

| Heterogeneous | Pd/C | Anilines | Primary Amines | High atom economy (ammonia byproduct), reusable catalyst. thieme-connect.com | thieme-connect.com |

| Heterogeneous | Iridium-Monophosphine on MOF | Aniline | Benzyl Alcohol | Recyclable, low process toxicity. acs.org | acs.org |

Viii. Future Research Directions

Development of Novel and Sustainable Synthetic Routes for N-Cyclopentyl-3-Ethylaniline

The synthesis of N-alkylated anilines, such as this compound, has traditionally relied on multi-step processes that may involve harsh reaction conditions or the use of environmentally harmful reagents. Future research will prioritize the development of more sustainable and atom-economical synthetic strategies.

A primary focus will be on catalytic N-alkylation methods that utilize greener reagents and catalysts. researchgate.net The direct N-alkylation of 3-ethylaniline (B1664132) with cyclopentanol (B49286) or cyclopentyl halides represents a key area for improvement. Research into "borrowing hydrogen" or "hydrogen autotransfer" methodologies, often catalyzed by earth-abundant metals, presents a highly atom-efficient pathway. researchgate.net These reactions use alcohols as alkylating agents, generating water as the sole byproduct. researchgate.net Iron-catalyzed processes are particularly promising due to iron's low cost and environmental benignity. chemistryviews.org For instance, the use of an iron(II) salt catalyst like FeSO₄·7H₂O in a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) could facilitate the N-alkylation under mild conditions. chemistryviews.org

Another sustainable approach involves chemoenzymatic cascades. One-pot reactions using lipases and reductive aminases could enable the synthesis in aqueous media, significantly reducing the environmental footprint. researchgate.net Such biocatalytic methods offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry.

Furthermore, research into novel catalyst systems, such as solid molecular N-heterocyclic carbene-iridium (NHC-Ir) catalysts, could provide highly efficient and recyclable options for N-alkylation using alternative alkylating agents like methanol (B129727), which could be conceptually extended to larger alkyl groups. researchgate.net The development of reusable catalysts, such as transition metal oxides combined with Bi(III), also offers a pathway for solvent- and additive-free synthesis. rsc.org

A comparison of potential sustainable synthetic strategies is outlined below.

| Methodology | Catalyst Example | Alkylating Agent | Key Advantages | Potential Challenges |

| Borrowing Hydrogen | Ru/ACC researchgate.net | Cyclopentanol | High atom economy, water as byproduct researchgate.net | Requires specific catalyst development |

| Iron-Catalyzed Amination | FeSO₄·7H₂O chemistryviews.org | Cyclopentyl Halide | Environmentally benign catalyst, mild conditions chemistryviews.org | May require specific aminating reagents |

| Chemoenzymatic Cascade | Lipase/Reductive Aminase researchgate.net | In situ generated aldehyde | Green solvent (water), high selectivity researchgate.net | Enzyme stability and substrate scope |

| Reusable Heterogeneous Catalyst | Co@NC-800-phen researchgate.net | Cyclopentanol | Catalyst recyclability, good to moderate yields researchgate.net | Catalyst synthesis and characterization |

Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new ones. Future research will increasingly rely on a synergistic combination of experimental kinetic studies and high-level computational modeling.

For synthetic routes, in-situ spectroscopic monitoring (e.g., ReactIR, NMR) can provide real-time data on the formation of intermediates and byproducts. This experimental data, when coupled with Density Functional Theory (DFT) calculations, can be used to map out detailed reaction energy profiles. Such studies can elucidate the precise role of the catalyst, identify the rate-determining step, and explain observed regioselectivity. For example, in a potential rhodium-catalyzed C-H activation route, computational modeling could clarify the nature of the palladacycle or rhodacycle intermediates involved. researchgate.net

Computational chemistry will also be instrumental in predicting degradation pathways and identifying moieties within the molecule that are susceptible to specific stress conditions like oxidation or hydrolysis. mdpi.com Mapping the electronic densities of this compound can provide early identification of reactive sites, guiding formulation and stability studies. mdpi.com This predictive capability is essential for qualifying potential impurities and establishing control strategies in various applications. mdpi.com

| Investigative Approach | Techniques | Information Gained |

| Experimental | Kinetic Isotope Effect (KIE) Studies, In-situ Spectroscopy (FTIR, NMR), Trapping of Intermediates | Identification of rate-determining steps, observation of transient species, confirmation of proposed intermediates. |

| Computational | Density Functional Theory (DFT), Ab Initio Modeling | Calculation of transition state energies, mapping of reaction pathways, prediction of molecular properties and reactive sites mdpi.com. |

| Combined | Correlating experimental reaction rates and selectivity with calculated energy barriers. | Validated mechanistic models, predictive understanding of catalyst and substrate effects, rational design of improved synthetic methods. |

Exploration of Chemical Reactivity and Selectivity in Novel Transformations

The unique electronic and steric properties of this compound, conferred by the electron-donating amino and ethyl groups and the bulky cyclopentyl group, make it an interesting substrate for exploring novel chemical transformations. The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution (EAS). chemistrysteps.comyoutube.com However, its high reactivity can lead to poly-substitution and other side reactions. youtube.comlibretexts.org

Future research should focus on controlling this reactivity to achieve selective functionalization of the aromatic ring. One key strategy is the temporary attenuation of the amino group's activating influence through acetylation. libretexts.org This would transform the -NH(cyclopentyl) group into a less powerful, but still ortho-, para-directing amide, allowing for more controlled and selective reactions like nitration or halogenation at the positions ortho and para to the amine. youtube.comlibretexts.org

The meta-directing influence of the ethyl group relative to the amino group creates an interesting substitution pattern. Research into electrophilic bromination, for instance, could explore how solvent polarity influences the regioselectivity of the products formed. lookchem.com The interplay between the powerful ortho-, para-directing amine and the weaker ortho-, para-directing ethyl group presents opportunities to study and control site selectivity in C-H functionalization reactions. researchgate.net

Furthermore, the secondary amine functionality itself is a site for novel reactivity. The development of oxidative dehydrogenative coupling reactions, catalyzed by cooperative bifunctional catalysts, could enable the synthesis of new heterocyclic structures or symmetrical azo compounds starting from this compound. rsc.org The steric bulk of the N-cyclopentyl group could impart unique selectivity in such coupling reactions compared to less hindered N-alkylanilines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.